molecular formula C16H12N2O B8546936 4,4'-[Oxybis(methylene)]dibenzonitrile CAS No. 88584-52-5

4,4'-[Oxybis(methylene)]dibenzonitrile

Cat. No.: B8546936
CAS No.: 88584-52-5
M. Wt: 248.28 g/mol
InChI Key: GYAVWCQUWMBKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-[Oxybis(methylene)]dibenzonitrile is a dibenzonitrile derivative featuring a central oxygen atom bridging two methylene groups, each connected to a benzonitrile moiety. Its molecular formula is C₁₆H₁₂N₂O, and it has been studied for its structural and coordination chemistry applications. Key characteristics include:

  • Synthesis: Prepared via reaction of organotin precursors in toluene, yielding 14% as a byproduct, with a melting point of 450–452 K .
  • Crystal Structure: The compound exhibits a three-dimensional network stabilized by π-π stacking and C–H···π interactions. Hirshfeld surface analysis reveals contributions from H–H (48.3%), C–H/H–C (15.8%), and Br···Br (11.8%) interactions in its organotin analog .
  • Applications: Primarily explored in organometallic chemistry and as a precursor for advanced materials .

Properties

CAS No.

88584-52-5

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-[(4-cyanophenyl)methoxymethyl]benzonitrile

InChI

InChI=1S/C16H12N2O/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2

InChI Key

GYAVWCQUWMBKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Properties of 4,4'-[Oxybis(methylene)]dibenzonitrile and Analogs

Compound Name Molecular Formula Bridge/Functional Group Key Properties/Applications References
This compound C₁₆H₁₂N₂O –O–CH₂–O– Organometallics, crystal engineering
4,4'-(1-Methylene)bis-benzonitrile C₁₅H₁₀N₂ –CH₂– Organic synthesis intermediate
Thiadiazole derivative C₁₆H₁₀N₄S₃ 1,3,4-Thiadiazole Antimicrobial, materials science
Letrozole C₁₇H₁₁N₅ 1,2,4-Triazole Breast cancer therapy
Phenazine-pBN C₂₀H₁₀N₄ Phenazine core TADF emitter (ΦPL = 89%)

Research Findings and Trends

  • Crystallography: The oxybis(methylene) compound’s packing is dominated by non-covalent interactions (π-π, C–H···π), whereas sulfur-containing analogs rely on S···S contacts .
  • Electronic Effects : Oxygen bridges enhance polarity and conjugation, critical for TADF in phenazine derivatives .
  • Pharmaceutical Design : Substitution with heterocycles (e.g., triazole in Letrozole) tailors bioactivity, demonstrating the versatility of dibenzonitrile scaffolds .

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